9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid
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Overview
Description
9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are known for their complex ring structures and are often studied for their chemical properties and potential applications in various fields
Preparation Methods
The synthesis of 9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as benzo(a)pyrene can undergo a series of reactions including oxidation and cyclization to form the desired compound .
Industrial production methods for such complex PAHs often involve advanced techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and yield .
Chemical Reactions Analysis
9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Major products from these reactions include epoxides, diols, and substituted derivatives, which can further undergo ring cleavage or other transformations .
Scientific Research Applications
9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs under various conditions.
Biology: Research on its interactions with biological systems helps in understanding the effects of PAHs on living organisms.
Mechanism of Action
The mechanism by which 9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid exerts its effects involves its interaction with cellular components. It can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound’s metabolism often involves oxidation by cytochrome P450 enzymes, forming reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
Similar compounds include other PAHs like benzo(a)pyrene, chrysene, and benz(a)anthracene. Compared to these, 9,10-Dihydrobenzo(pqr)tetraphene-10-carboxylic acid has a unique carboxylic acid functional group, which can influence its reactivity and interactions with biological systems .
List of Similar Compounds
- Benzo(a)pyrene
- Chrysene
- Benz(a)anthracene
Properties
CAS No. |
86803-25-0 |
---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
9,10-dihydrobenzo[a]pyrene-10-carboxylic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1-5,7-11,17H,6H2,(H,22,23) |
InChI Key |
OJBJYZSONPIRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1C(=O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
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